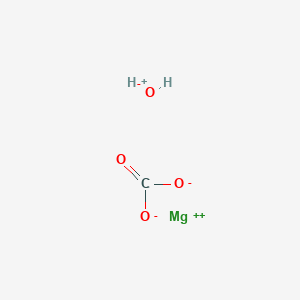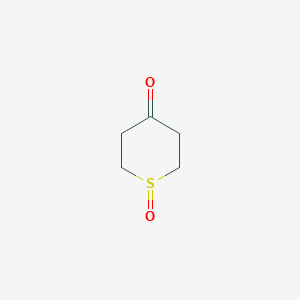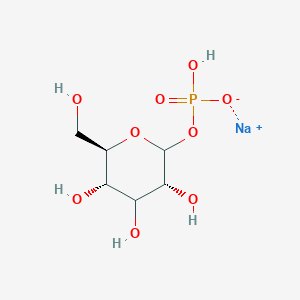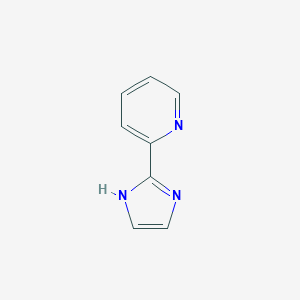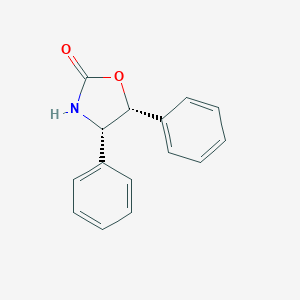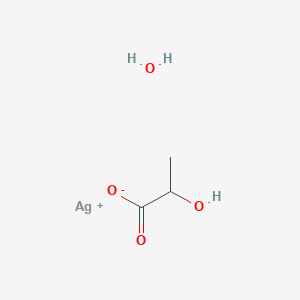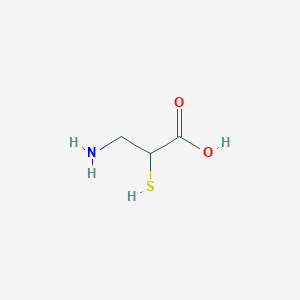
3-Amino-2-sulfanylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-sulfanylpropanoic acid, also known as cysteine, is a non-essential amino acid that plays an essential role in the human body. It is a building block of proteins and is involved in the synthesis of glutathione, an antioxidant that helps protect cells from damage caused by free radicals.
Aplicaciones Científicas De Investigación
Cysteine has been extensively studied for its role in protein synthesis and antioxidant activity. It is also involved in the regulation of gene expression, cell signaling, and the immune response. Cysteine has been shown to have potential therapeutic effects in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
Mecanismo De Acción
Cysteine acts as a nucleophile and is involved in the formation of disulfide bonds between proteins. It also plays a role in the regulation of redox signaling pathways and the detoxification of reactive oxygen and nitrogen species. Cysteine can also act as a precursor to glutathione, which is involved in the detoxification of harmful substances in the body.
Efectos Bioquímicos Y Fisiológicos
Cysteine has various biochemical and physiological effects on the human body. It plays a critical role in the synthesis of proteins, and its antioxidant properties help protect cells from oxidative stress. Cysteine is also involved in the regulation of the immune system and the production of antibodies. Additionally, 3-Amino-2-sulfanylpropanoic acid plays a role in the metabolism of fats and carbohydrates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cysteine is widely used in laboratory experiments due to its role in protein synthesis and antioxidant activity. However, 3-Amino-2-sulfanylpropanoic acid is susceptible to oxidation and can form disulfide bonds with other 3-Amino-2-sulfanylpropanoic acid residues, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 3-Amino-2-sulfanylpropanoic acid. One area of research is the role of 3-Amino-2-sulfanylpropanoic acid in the regulation of redox signaling pathways and the immune response. Another area of interest is the potential therapeutic effects of 3-Amino-2-sulfanylpropanoic acid in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, research is needed to better understand the biochemical and physiological effects of 3-Amino-2-sulfanylpropanoic acid in the human body.
Conclusion:
In conclusion, 3-Amino-2-sulfanylpropanoic acid is a non-essential amino acid that plays an essential role in the human body. It is involved in the synthesis of proteins, the regulation of redox signaling pathways, and the detoxification of harmful substances in the body. Cysteine has potential therapeutic effects in various diseases and is widely used in laboratory experiments. Future research is needed to better understand the role of 3-Amino-2-sulfanylpropanoic acid in the human body and its potential therapeutic applications.
Métodos De Síntesis
Cysteine can be synthesized in the human body from methionine and serine. It can also be obtained through the diet from high protein foods such as meat, poultry, fish, and dairy products. Additionally, 3-Amino-2-sulfanylpropanoic acid can be synthesized in the laboratory by reacting L-serine with hydrogen sulfide gas and ammonium hydroxide.
Propiedades
Número CAS |
17617-04-8 |
|---|---|
Nombre del producto |
3-Amino-2-sulfanylpropanoic acid |
Fórmula molecular |
C3H7NO2S |
Peso molecular |
121.16 g/mol |
Nombre IUPAC |
3-amino-2-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO2S/c4-1-2(7)3(5)6/h2,7H,1,4H2,(H,5,6) |
Clave InChI |
FHNLXNKFRGMOPW-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)S)N |
SMILES canónico |
C(C(C(=O)O)S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



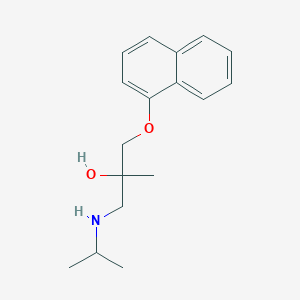
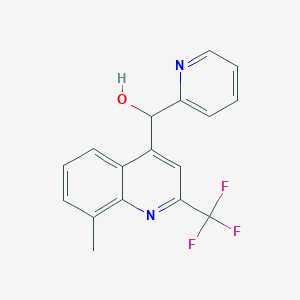
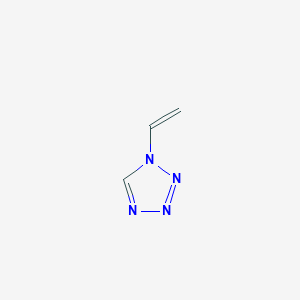
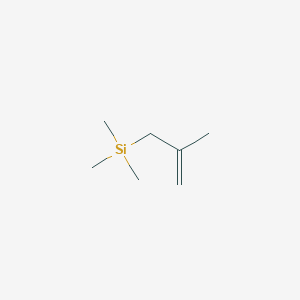
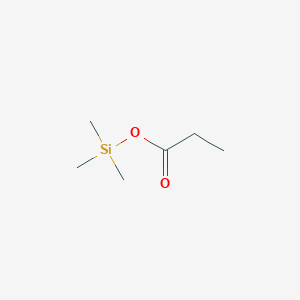
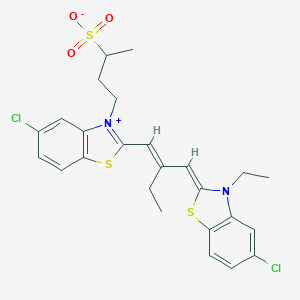
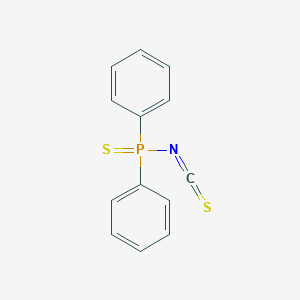
![2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol](/img/structure/B96027.png)
